molecular formula C15H25ClN2O B12387580 Chlorowodorek lupaniny [Polish] CAS No. 1025-39-4

Chlorowodorek lupaniny [Polish]

Cat. No.: B12387580
CAS No.: 1025-39-4
M. Wt: 284.82 g/mol
InChI Key: BQPGCISNGAWUMO-YXCQRQMQSA-N
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Description

Chlorowodorek lupaniny, known in English as lupanine hydrochloride, is a quinolizidine alkaloid derived from plants of the genus Lupinus

Preparation Methods

Synthetic Routes and Reaction Conditions

Lupanine hydrochloride can be synthesized through several methods. One common approach involves the extraction of lupanine from lupin seeds, followed by its conversion to the hydrochloride salt. The extraction process typically involves the use of solvents such as ethanol or methanol, followed by purification steps like crystallization or chromatography.

Industrial Production Methods

Industrial production of lupanine hydrochloride often involves large-scale extraction from lupin seeds. The seeds are first debittered to remove unwanted alkaloids, and then lupanine is isolated using solvent extraction techniques. The isolated lupanine is then converted to its hydrochloride form through a reaction with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

Lupanine hydrochloride undergoes various chemical reactions, including:

    Oxidation: Lupanine can be oxidized to produce lupanine N-oxide.

    Reduction: Reduction of lupanine can yield dihydrolupanine.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the quinolizidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products

    Oxidation: Lupanine N-oxide

    Reduction: Dihydrolupanine

    Substitution: Various N-substituted lupanine derivatives

Scientific Research Applications

Lupanine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a starting material for the synthesis of other quinolizidine alkaloids.

    Biology: Studied for its effects on plant growth and development.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the development of biopesticides and other agricultural products.

Mechanism of Action

The mechanism of action of lupanine hydrochloride involves its interaction with various molecular targets. It is known to modulate neurotransmitter release and receptor activity, which contributes to its analgesic and anti-inflammatory effects. Additionally, lupanine hydrochloride can inhibit certain enzymes, further influencing its biological activity.

Comparison with Similar Compounds

Lupanine hydrochloride is part of a larger family of quinolizidine alkaloids. Similar compounds include:

    Sparteine: Another quinolizidine alkaloid with similar biological activities.

    Lupinine: A related compound with distinct pharmacological properties.

    Cytisine: Known for its use in smoking cessation therapies.

Lupanine hydrochloride is unique due to its specific molecular structure and the range of biological activities it exhibits, making it a valuable compound for research and industrial applications.

Properties

CAS No.

1025-39-4

Molecular Formula

C15H25ClN2O

Molecular Weight

284.82 g/mol

IUPAC Name

(1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;hydrochloride

InChI

InChI=1S/C15H24N2O.ClH/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11;/h11-14H,1-10H2;1H/t11-,12-,13-,14+;/m0./s1

InChI Key

BQPGCISNGAWUMO-YXCQRQMQSA-N

Isomeric SMILES

C1CCN2C[C@@H]3C[C@H]([C@@H]2C1)CN4[C@@H]3CCCC4=O.Cl

Canonical SMILES

C1CCN2CC3CC(C2C1)CN4C3CCCC4=O.Cl

Origin of Product

United States

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